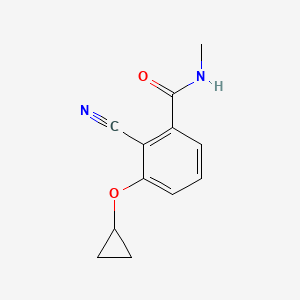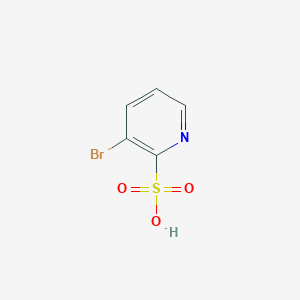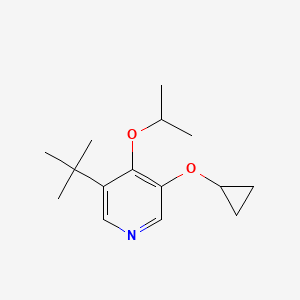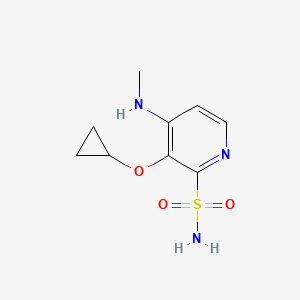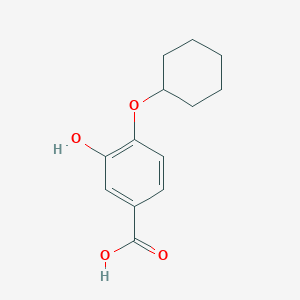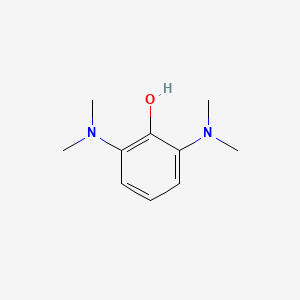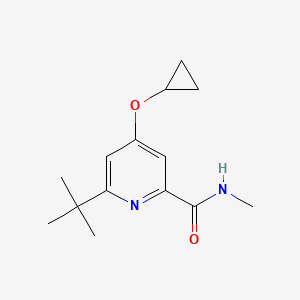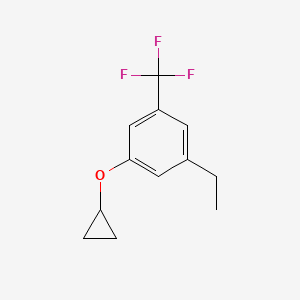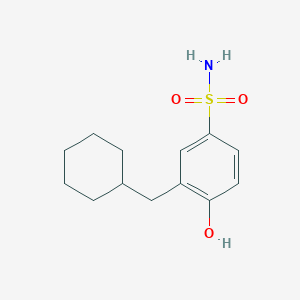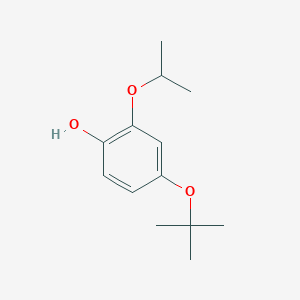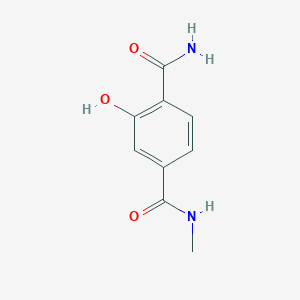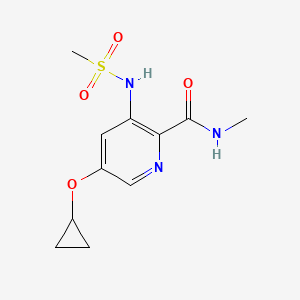
4-Tert-butyl-3-(cyclohexyloxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-3-(cyclohexyloxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-(cyclohexyloxy)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Condensation: Phenol is first condensed with epoxy cyclohexane to form an intermediate.
Alkylation: The intermediate is then alkylated with tert-butyl chloride in the presence of ferric chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as distillation and recrystallization to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
4-Tert-butyl-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
科学的研究の応用
4-Tert-butyl-3-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-Tert-butyl-3-(cyclohexyloxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. The compound’s antioxidant properties help neutralize ROS, thereby protecting cells from oxidative damage. Additionally, its interaction with enzymes and receptors can influence cellular signaling pathways, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
4-Tert-butylphenol: A similar compound with a tert-butyl group attached to the phenol ring but lacking the cyclohexyloxy group.
2,4-Ditert-butylphenol: Contains two tert-butyl groups attached to the phenol ring.
Bisphenol A: Contains two phenol groups connected by a methylene bridge and is widely used in the production of polycarbonate plastics and epoxy resins
Uniqueness
4-Tert-butyl-3-(cyclohexyloxy)phenol is unique due to the presence of both a tert-butyl group and a cyclohexyloxy group on the phenol ring
特性
分子式 |
C16H24O2 |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
4-tert-butyl-3-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)14-10-9-12(17)11-15(14)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |
InChIキー |
STBSHFUZMFAUHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)OC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


